molecular formula C13H20N2O2 B8190838 (R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

(R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

Cat. No.: B8190838
M. Wt: 236.31 g/mol
InChI Key: PULZCJFPSCBURD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is suitable for a variety of amino acid derivatives.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous production of tert-butyl esters under controlled conditions, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl esters include dicyclohexylcarbodiimide (DCC) for esterification and bis(trifluoromethanesulfonyl)imide for protection of amino groups . Reaction conditions typically involve mild temperatures and neutral pH to avoid decomposition of the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl esters. This uniqueness makes it valuable in specific research applications where the pyridine ring plays a crucial role .

Biological Activity

(R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, also known as (R)-4-APB, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C13H20N2O2C_{13}H_{20}N_{2}O_{2} and a molecular weight of 236.31 g/mol. The compound features a pyridine ring substituted with an amino group and a tert-butyl ester functional group, contributing to its unique reactivity and biological properties.

Synthesis Methods:
The synthesis typically involves:

  • Protection of the amino group to prevent unwanted reactions.
  • Esterification of the carboxylic acid group using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or boron trifluoride diethyl etherate.

The biological activity of (R)-4-APB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group facilitates binding to sites that modulate enzyme activity, while the pyridine ring enhances its interaction with biological membranes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific proteases, which play roles in various physiological processes including inflammation and cell signaling.
  • Receptor Modulation: It can act on neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function .

Biological Activities

This compound exhibits various biological activities:

  • Neuroprotective Effects:
    • Studies indicate that (R)-4-APB may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
  • Anti-inflammatory Properties:
    • The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in chronic inflammatory conditions .
  • Anticancer Activity:
    • Research has shown that (R)-4-APB can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) production and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Case Study 1: Neuroprotection

A study investigated the effects of (R)-4-APB on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Action

In an animal model of arthritis, administration of (R)-4-APB resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. This highlights its therapeutic potential for treating inflammatory diseases .

Comparative Analysis

Property/CompoundThis compound4-Amino-4-pyridin-4-yl-butyric Acid3-Pyridinebutanoic Acid
Molecular Weight236.31 g/mol220.25 g/mol193.23 g/mol
Neuroprotective ActivityYesLimitedNo
Anti-inflammatory ActivityYesModerateYes
Anticancer ActivitySignificantMinimalModerate

Properties

IUPAC Name

tert-butyl (4R)-4-amino-4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULZCJFPSCBURD-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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